2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide
Overview
Description
Scientific Research Applications
Synthetic Organic Chemistry Applications
Chemoselective N-Acylation Reagents : The development of chemoselective N-acylation reagents is critical in synthetic organic chemistry for the selective modification of nitrogen-containing compounds. Kondo and Murakami (2001) explored the structure-reactivity relationship to develop various N-acylation reagents, including N-acetyl-N-(2-trifluoromethylphenyl)acetamide, demonstrating improved chemoselectivity compared to existing reagents. This work underlines the importance of fluoroaryl compounds in enhancing reagent selectivity, potentially influencing the research applications of "2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide" in synthetic chemistry (K. Kondo & Y. Murakami, 2001).
Chiral Ligand Design : The design of chiral ligands for asymmetric synthesis is a key area of research in organic chemistry. Kondo and Murakami's (2002) work on developing chiral ligands based on a "N-Ar prochiral axis" showcases the potential of compounds with an aryl-nitrogen axis to serve as scaffolds for asymmetric catalysis. Such ligands were used in palladium-catalyzed asymmetric allylic substitutions, highlighting their utility in synthesizing optically active compounds (K. Kondo & Y. Murakami, 2002).
Pharmacological Applications
Antimicrobial Activity : The synthesis and evaluation of new compounds for antimicrobial activity remains a significant focus of pharmacological research. Kumar et al. (2020) discussed the synthesis of Schiff bases of diphenylamine derivatives, showing potential antibacterial activity against various pathogens. This indicates that derivatives of acetamide, such as "this compound," could be explored for antimicrobial properties, given their structural similarity to known active compounds (Rohit Kumar, Sushil Kumar, & M. Khan, 2020).
Nootropic and Cognitive Effects : The investigation of compounds for their potential to enhance cognitive function is another area of pharmacological interest. Dhama et al. (2021) highlighted the biological activities associated with piracetam, a cyclic compound derivative of γ-aminobutyric acid, known for improving memory, learning, and brain metabolism. Given the structural and functional diversity of acetamide derivatives, researching compounds like "this compound" could contribute to the development of new nootropic drugs (Nidhi Dhama et al., 2021).
Mechanism of Action
Target of Action
It’s structurally related to 2,3,4-trifluorophenyl isothiocyanate , which is known to react with amine groups found in proteins and other biomolecules .
Mode of Action
Considering its structural similarity to 2,3,4-trifluorophenyl isothiocyanate , it might interact with its targets by forming a linkage, which alters the structure and function of the biomolecule .
Biochemical Pathways
Based on its structural similarity to 2,3,4-trifluorophenyl isothiocyanate , it might affect the pathways involving proteins and other biomolecules that contain amine groups .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3037±370 °C and is slightly soluble in DMSO and methanol , which might influence its bioavailability.
Result of Action
Based on its structural similarity to 2,3,4-trifluorophenyl isothiocyanate , it might alter the structure and function of biomolecules it interacts with .
Future Directions
The future directions for research on “2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide” could include more detailed studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Properties
IUPAC Name |
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14/h3-4,15H,2,5-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHVSPOHOOGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230336 | |
Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796106-58-6 | |
Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796106-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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